molecular formula C12H16N2O3 B7412577 N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide

N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide

Cat. No.: B7412577
M. Wt: 236.27 g/mol
InChI Key: FGJUZMJUXJLTMQ-UHFFFAOYSA-N
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Description

N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and an oxolane ring attached to a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxolane derivative with an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its structural features.

Mechanism of Action

The mechanism of action of N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)pyridine-3-carboxamide: Similar structure with a hydroxyethyl group instead of an ethoxy group.

    N-(Pyridin-3-yl)pyridine-2-carboxamide: Contains a pyridine ring at both positions.

    N-(4-ethoxypyridin-2-yl)oxolane-3-carboxamide: Similar structure with the ethoxy group at a different position.

Uniqueness

N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide is unique due to the specific positioning of the ethoxy group and the oxolane ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12-10(4-3-6-13-12)14-11(15)9-5-7-16-8-9/h3-4,6,9H,2,5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJUZMJUXJLTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)NC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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